5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride
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Overview
Description
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride: is an organic compound with the molecular formula C8H9Cl2NO3 It is a derivative of benzoic acid, featuring an amino group, a chloro group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride typically involves several steps:
Methylation: The starting material, such as 4-amino-2-chlorobenzoic acid, undergoes methylation using dimethyl sulfate to introduce the methoxy group.
Chlorination: The intermediate product is then chlorinated using N-chlorosuccinimide to introduce the chloro group.
Hydrolysis and Acidification: The resulting compound undergoes alkaline hydrolysis followed by acidification with hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloro group is replaced by a boronic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Reactions: Various substituted benzoic acids.
Oxidation: Quinones.
Reduction: Amines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Amino-5-chloro-2-methoxybenzoic acid: Similar structure but with different positioning of functional groups.
5-Amino-2-chlorobenzoic acid: Lacks the methoxy group, leading to different chemical properties.
Uniqueness:
- The presence of both chloro and methoxy groups in 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride provides unique reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
5-amino-2-chloro-4-methoxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3.ClH/c1-13-7-3-5(9)4(8(11)12)2-6(7)10;/h2-3H,10H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFZZUOWIBNIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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